molecular formula C19H19N3O2 B11422879 1-(2-methoxyphenyl)-4-(5-methyl-1H-benzimidazol-2-yl)pyrrolidin-2-one

1-(2-methoxyphenyl)-4-(5-methyl-1H-benzimidazol-2-yl)pyrrolidin-2-one

Cat. No.: B11422879
M. Wt: 321.4 g/mol
InChI Key: FZUNXNHTWAMGOI-UHFFFAOYSA-N
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Description

1-(2-METHOXYPHENYL)-4-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE is a synthetic organic compound that belongs to the class of benzodiazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-METHOXYPHENYL)-4-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Pyrrolidin-2-One Moiety: This step may involve the reaction of the benzodiazole intermediate with a pyrrolidinone derivative under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production, including the use of catalysts, solvents, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-METHOXYPHENYL)-4-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of 1-(2-METHOXYPHENYL)-4-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE would depend on its specific biological target. Generally, benzodiazole derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2-METHOXYPHENYL)-4-(1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE: Lacks the methyl group on the benzodiazole ring.

    1-(2-HYDROXYPHENYL)-4-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE: Has a hydroxyl group instead of a methoxy group.

Uniqueness

1-(2-METHOXYPHENYL)-4-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE is unique due to the specific substitution pattern on the benzodiazole and pyrrolidinone rings, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C19H19N3O2

Molecular Weight

321.4 g/mol

IUPAC Name

1-(2-methoxyphenyl)-4-(6-methyl-1H-benzimidazol-2-yl)pyrrolidin-2-one

InChI

InChI=1S/C19H19N3O2/c1-12-7-8-14-15(9-12)21-19(20-14)13-10-18(23)22(11-13)16-5-3-4-6-17(16)24-2/h3-9,13H,10-11H2,1-2H3,(H,20,21)

InChI Key

FZUNXNHTWAMGOI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3CC(=O)N(C3)C4=CC=CC=C4OC

Origin of Product

United States

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